molecular formula C29H38N2O4 B11624445 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11624445
M. Wt: 478.6 g/mol
InChI Key: AFEZDXOMVAZPOG-SHHOIMCASA-N
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Description

“5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a dimethylamino propyl chain, an ethoxy methylbenzoyl group, and a hydroxy dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the tert-butylphenyl group, the dimethylamino propyl chain, and the ethoxy methylbenzoyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

“5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-methoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one”
  • “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-thione”

Uniqueness

The uniqueness of “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H38N2O4/c1-8-35-22-14-15-23(19(2)18-22)26(32)24-25(20-10-12-21(13-11-20)29(3,4)5)31(28(34)27(24)33)17-9-16-30(6)7/h10-15,18,25,32H,8-9,16-17H2,1-7H3/b26-24+

InChI Key

AFEZDXOMVAZPOG-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C

Origin of Product

United States

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